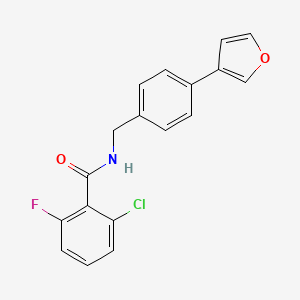

2-chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFNO2/c19-15-2-1-3-16(20)17(15)18(22)21-10-12-4-6-13(7-5-12)14-8-9-23-11-14/h1-9,11H,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHWKCODBSRREX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration and Reduction: The starting material, 2-chloro-6-fluorobenzamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

Furan Ring Introduction: The amino group is then reacted with 4-(furan-3-yl)benzyl chloride under basic conditions to form the desired benzamide derivative.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Analyse Chemischer Reaktionen

2-chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while the benzamide core can be reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules. For example, in antimicrobial research, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide include other benzamide derivatives with different substituents. Some examples are:

2-chloro-6-fluoro-N-(4-(thiophen-3-yl)benzyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

2-chloro-6-fluoro-N-(4-(pyridin-3-yl)benzyl)benzamide: Contains a pyridine ring instead of a furan ring.

2-chloro-6-fluoro-N-(4-(phenyl)benzyl)benzamide: Lacks the heterocyclic ring, having a phenyl group instead.

The uniqueness of this compound lies in the presence of the furan ring, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.

Biologische Aktivität

2-Chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, featuring both chloro and fluoro substituents along with a furan moiety, suggests potential biological activity that merits detailed investigation. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₃ClFNO₂

- Molecular Weight : 329.8 g/mol

- CAS Number : 2034296-90-5

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro groups enhance binding affinity through halogen bonding, which can lead to modulation of enzyme activity or inhibition of receptor function. For instance, in antimicrobial contexts, the compound may inhibit bacterial enzymes essential for cell wall synthesis, resulting in cell death .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study involving related benzamide derivatives demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL for Gram-positive bacteria .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 50 | E. coli |

| Compound B | 75 | S. agalactiae |

| Compound C | 100 | S. aureus |

Anticancer Activity

In vitro studies have shown that benzamide derivatives can exhibit antitumor activity. For example, a related compound demonstrated an IC₅₀ value of 1.30 μM against HepG2 cells, indicating potent antiproliferative effects . The mechanism often involves induction of apoptosis and cell cycle arrest at the G2/M phase, contributing to its antitumor efficacy.

Case Studies

- Antitumor Efficacy in HepG2 Cells

-

Antibacterial Activity Assessment

- Methodology : Agar diffusion tests were performed to evaluate the antibacterial properties against common pathogens.

- Results : Compounds derived from similar structures showed promising antibacterial activity against E. coli and S. aureus, with varying MIC values highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Begin with halogenation of benzamide precursors, followed by coupling with a furan-containing benzylamine derivative. Key intermediates should be purified via column chromatography .

- Optimization : Use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, optimize amide bond formation using DMF as a solvent at 80°C, monitored by TLC .

- Analytical validation : Confirm intermediate purity via HPLC (>95%) and adjust stoichiometry to minimize byproducts .

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

- Methodology :

- Structural confirmation : Use H/C NMR to verify substituent positions (e.g., furan C-H coupling at δ 7.4–8.2 ppm) and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

- Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Purity thresholds should exceed 98% for pharmacological studies .

Q. What are the primary biological targets investigated for this compound?

- Methodology :

- Target screening : Use surface plasmon resonance (SPR) to assess binding affinity to kinases or GPCRs. For example, screen against a panel of 50+ receptors to identify IC values .

- Enzyme inhibition assays : Conduct fluorometric assays (e.g., for cytochrome P450 isoforms) with positive controls (e.g., ketoconazole) to quantify inhibition potency .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to improve synthesis efficiency?

- Methodology :

- Reaction path prediction : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., amide coupling). Software like Gaussian or ORCA is recommended .

- Machine learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. Validate predictions with small-scale parallel reactions .

Q. How should researchers resolve contradictions in pharmacological data across studies (e.g., conflicting IC values)?

- Methodology :

- Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using the same cell line (e.g., HEK293). Include reference compounds (e.g., staurosporine for kinase assays) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from ≥3 independent labs. Account for variables like batch-to-batch compound variability .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) for analogs of this compound?

- Methodology :

- Analog synthesis : Systematically modify substituents (e.g., replace Cl with Br, vary furan position) and test in bioassays. Use QSAR models to correlate logP with activity .

- Crystallography : Co-crystallize analogs with target proteins (e.g., COX-2) to identify critical binding interactions. Compare electron density maps to prioritize modifications .

Notes

- Advanced tools : ICReDD’s computational-experimental integration framework is recommended for reaction optimization .

- Ethical compliance : Adhere to institutional protocols for biological testing and data reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.